molecular formula C19H16FN7O2 B10831348 SCD1 inhibitor-3

SCD1 inhibitor-3

Cat. No.: B10831348
M. Wt: 393.4 g/mol
InChI Key: FAIXKYSRYKWWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCD1 inhibitor-3 is a potent and orally active inhibitor of stearoyl-CoA desaturase 1 (SCD1). This enzyme plays a crucial role in lipid metabolism by converting saturated fatty acids into monounsaturated fatty acids. This compound has shown promise in the treatment of various metabolic disorders, including obesity, type 2 diabetes, and dyslipidemia, as well as in the research of skin diseases, acne, and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCD1 inhibitor-3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

SCD1 inhibitor-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Scientific Research Applications

SCD1 inhibitor-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study lipid metabolism and enzyme inhibition.

    Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders, cancer, and skin diseases.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

SCD1 inhibitor-3 exerts its effects by inhibiting the activity of stearoyl-CoA desaturase 1, an enzyme responsible for the desaturation of saturated fatty acids to monounsaturated fatty acids. This inhibition leads to the accumulation of saturated fatty acids, which can activate various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway. This activation results in altered lipid metabolism, reduced cell proliferation, and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SCD1 inhibitor-3 is unique due to its potent and orally active nature, making it a valuable tool for both research and therapeutic applications. Its ability to target SCD1 with high specificity and efficacy sets it apart from other similar compounds .

Biological Activity

Stearoyl-CoA desaturase 1 (SCD1) is a key enzyme involved in fatty acid metabolism, converting saturated fatty acids into monounsaturated fatty acids. Its activity has been implicated in various pathological conditions, including obesity, insulin resistance, and cancer. SCD1 inhibitors, particularly SCD1 inhibitor-3, have emerged as promising therapeutic agents due to their ability to modulate lipid metabolism and enhance anti-tumor immunity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential clinical applications.

SCD1 inhibition leads to a cascade of biological effects that can enhance anti-tumor responses:

  • Alteration of Lipid Profiles : Inhibition of SCD1 reduces the levels of monounsaturated fatty acids (MUFAs) such as oleic acid, which are essential for maintaining membrane fluidity and cell signaling pathways in cancer cells. This shift can induce stress responses that promote apoptosis in tumor cells .
  • Enhanced Immune Response : Studies have shown that SCD1 inhibitors can enhance the production of chemokines like CCL4, which recruits dendritic cells (DCs) into tumors. This recruitment is crucial for activating CD8+ T cells and improving anti-tumor immunity .
  • Synergistic Effects with Immunotherapy : The combination of SCD1 inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) has demonstrated synergistic effects in preclinical models. This suggests that SCD1 inhibition can potentiate the efficacy of existing immunotherapies .

Research Findings

Recent studies provide insights into the biological activity of this compound:

Table 1: Summary of Key Findings on this compound

StudyModelKey Findings
Mouse Tumor ModelsEnhanced CCL4 production; increased recruitment of DCs; synergy with anti-PD-1 therapy.
Human Colon CancerHigh SCD1 expression correlated with poor prognosis; inhibition improved T cell responses.
3T3-L1 PreadipocytesReduced glucose utilization for fatty acid synthesis; decreased cell proliferation.
Cancer Cell LinesResistance mechanisms identified; dual inhibition strategies showed enhanced efficacy.

Case Studies

Case Study 1: Enhanced Anti-Tumor Activity
In a study involving mouse models of lung cancer, systemic administration of this compound significantly enhanced the anti-tumor activity of concurrent immunotherapy. The mechanism was attributed to increased DC maturation and CD8+ T cell activation, leading to a more robust immune response against tumor cells .

Case Study 2: Resistance Mechanisms
Research has identified that some cancer cells develop resistance to SCD1 inhibitors through upregulation of fatty acid desaturase 2 (FADS2). This enzyme allows resistant cells to metabolize accumulated saturated fatty acids, thereby evading apoptosis induced by ER stress . Understanding these mechanisms is critical for developing combination therapies that can overcome resistance.

Clinical Implications

The biological activity of this compound highlights its potential as a therapeutic agent in oncology:

  • Targeting Tumor Microenvironment : By modifying lipid metabolism and enhancing immune cell function, SCD1 inhibitors could be pivotal in reshaping the tumor microenvironment to favor anti-tumor immunity.
  • Combination Therapies : The ability to synergize with existing immunotherapies positions this compound as a valuable addition to cancer treatment regimens.

Properties

Molecular Formula

C19H16FN7O2

Molecular Weight

393.4 g/mol

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]-5-oxo-1,2,4-triazol-4-yl]-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16FN7O2/c20-15-5-3-13(4-6-15)11-27-19(29)26(12-23-27)17-8-16(24-25-17)18(28)22-10-14-2-1-7-21-9-14/h1-9,12H,10-11H2,(H,22,28)(H,24,25)

InChI Key

FAIXKYSRYKWWGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=NN2)N3C=NN(C3=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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